molecular formula C12H14BrNO2 B1276216 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile CAS No. 847744-26-7

2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile

Cat. No.: B1276216
CAS No.: 847744-26-7
M. Wt: 284.15 g/mol
InChI Key: UVTUFXSNVAFMGD-UHFFFAOYSA-N
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Description

2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile, also known as 2BDEPA, is a brominated acetonitrile compound with a wide range of applications in science and industry. It is a colorless, highly volatile liquid with a pungent odor and a boiling point of 61°C. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a solvent in the production of pharmaceuticals and organic chemicals. It has also been used as a flame retardant and as a corrosion inhibitor.

Scientific Research Applications

Chemical Synthesis and Reactivity

2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile, similar in structure to the compounds discussed in the referenced studies, plays a crucial role in chemical synthesis, serving as an intermediate in the preparation of complex organic molecules. For instance, it can be involved in reactions that form carbon-nitrogen bonds, crucial for synthesizing nitrogen-containing heterocycles, which are common in pharmaceuticals and agrochemicals. The presence of the bromo and ethoxy groups provides sites for further functionalization through nucleophilic substitution or palladium-catalyzed cross-coupling reactions, expanding the compound's utility in synthesizing diverse organic molecules (Betz, Betzler, & Klüfers, 2007).

Photolytic Studies

Compounds with structural similarities to this compound are also used in photolytic studies to understand the behavior of organic molecules under light exposure. These studies are crucial for applications in photochemistry and photopharmacology, where light-induced changes in molecular structure can trigger biological effects or alter material properties. The research into alpha-acyl 4-methoxybenzyl radicals, for example, sheds light on the reactivity of similar compounds under UV radiation, which can inform the development of light-sensitive drugs or materials (Schepp, 2004).

Antimicrobial Activity

The structural motif of this compound, particularly the presence of bromine, is often found in molecules with antimicrobial properties. Research on derivatives of bromophenols, for example, has revealed significant antimicrobial activity, suggesting that similar compounds could be explored for potential use in combating microbial infections. The study of bromophenol derivatives from marine algae, which share some structural similarities with this compound, highlights the potential of these compounds in developing new antimicrobial agents (Li, Li, Gloer, & Wang, 2011).

Material Science

In material science, compounds like this compound can be used as precursors or components in creating advanced materials. Their reactive functional groups allow them to participate in polymerization reactions or to be incorporated into larger molecular frameworks, which can result in materials with novel properties. For example, studies on the electrochemical grafting of aryl groups onto surfaces can inform the development of coatings or functionalized surfaces with specific chemical characteristics, enhancing their utility in various industrial applications (Louault, D'amours, & Bélanger, 2008).

Safety and Hazards

The safety data sheet for 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. These interactions can lead to changes in the biochemical pathways within cells, affecting various metabolic processes .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways, affecting the overall energy balance and function of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, altering the biochemical pathways within the cell. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production, biosynthesis, and other essential processes. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular function and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. This transport can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall efficacy and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall function. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

2-(2-bromo-4,5-diethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-3-15-11-7-9(5-6-14)10(13)8-12(11)16-4-2/h7-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTUFXSNVAFMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)CC#N)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277889
Record name 2-Bromo-4,5-diethoxybenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847744-26-7
Record name 2-Bromo-4,5-diethoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847744-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,5-diethoxybenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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